molecular formula C7H5NO4 B145838 3-Hydroxy-4-nitrobenzaldehyde CAS No. 704-13-2

3-Hydroxy-4-nitrobenzaldehyde

Cat. No. B145838
CAS RN: 704-13-2
M. Wt: 167.12 g/mol
InChI Key: AUBBVPIQUDFRQI-UHFFFAOYSA-N
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Description

3-Hydroxy-4-nitrobenzaldehyde is a compound that is structurally related to various benzaldehyde derivatives, which have been the subject of numerous studies due to their interesting chemical properties and potential applications. Although the provided papers do not directly discuss 3-Hydroxy-4-nitrobenzaldehyde, they do provide insights into similar compounds that can help infer the properties and synthesis of the compound .

Synthesis Analysis

An improved protocol for the synthesis of a related compound, 3-Hydroxy-5-nitrobenzaldehyde, has been reported, which involves the reduction of 3,5-dinitrobenzoyl chloride and modification of the conditions previously reported in the literature. The optimization of the oxime to substrate ratio from 2/1 to 1/1 and the reduction of the amount of oxime by half resulted in a high yield of 90% . This suggests that similar methods could potentially be adapted for the synthesis of 3-Hydroxy-4-nitrobenzaldehyde.

Molecular Structure Analysis

Studies on related compounds, such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, have utilized density functional theory (DFT) calculations to investigate molecular structure, vibrational frequencies, and bonding features. The molecular geometry and harmonic vibrational frequencies were obtained using standard basis set combinations, and the results were applied to simulate infrared and Raman spectra, showing good agreement with observed spectra . This indicates that DFT calculations could be a valuable tool in analyzing the molecular structure of 3-Hydroxy-4-nitrobenzaldehyde.

Chemical Reactions Analysis

Gold-catalyzed aromatizations have been used to construct 4-hydroxy-3-aminobenzaldehyde cores, starting from 3-ene-5-siloxy-1,6-diynes and nitrosoarenes. The mechanism involves dual gold catalysis and a series of labeling experiments to understand the reaction pathway . Although this reaction does not directly involve 3-Hydroxy-4-nitrobenzaldehyde, it provides insight into the types of chemical reactions that benzaldehyde derivatives can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be complex, as evidenced by the study of 2-hydroxy-3-iodo-5-nitrobenzaldehyde, which forms three-dimensional aggregates through a combination of hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi stacking interactions . Similarly, the vibrational spectra and structural conformations of related compounds have been thoroughly analyzed using FT-IR, FT-Raman, and DFT calculations, providing a comprehensive understanding of their physical and chemical behavior .

Scientific Research Applications

1. Vibrational Spectra and Molecular Structure Studies

3-Hydroxy-4-nitrobenzaldehyde has been studied for its molecular structure and vibrational spectra. A combined experimental and theoretical study using Fourier transform infrared spectroscopy (FT-IR) and FT-Raman measurements, along with density functional theory (DFT), has been conducted. These studies provide insights into the molecular geometry, vibrational frequencies, bonding features, total energy, and thermodynamic properties of compounds like 3-Hydroxy-4-nitrobenzaldehyde (Nataraj, Balachandran, & Karthick, 2011).

2. Chemical Synthesis and Structural Analysis

Research has focused on the synthesis of compounds using 3-Hydroxy-4-nitrobenzaldehyde. For example, studies on synthesizing benzohydrazide derivatives demonstrate its applications in developing new chemical entities, with particular attention paid to the configuration and crystal structure of the resulting compounds (Cao & Wang, 2009).

3. Atmospheric Chemistry and Environmental Research

In atmospheric chemistry, studies have shown the reaction of 3-Hydroxy-4-nitrobenzaldehyde with NO3 radicals, revealing potential implications for understanding wood smoke emissions and atmospheric interactions. This research sheds light on the chemical behaviors of such compounds in environmental settings (Liu, Wen, & Wu, 2017).

4. Synthetic Methodologies and Catalysis

3-Hydroxy-4-nitrobenzaldehyde has been used in developing synthetic methodologies, such as in direct asymmetric aldol reactions. This demonstrates its role in catalysis and organic synthesis, providing valuable insights for the development of more efficient and selective synthetic processes (Yadav & Singh, 2015).

5. Optimization of Synthesis Processes

Improvements in the synthesis of 3-Hydroxy-4-nitrobenzaldehyde itself have been researched. Modifications in existing procedures to optimize the yield and reduce the reactant requirements have been documented, showing the ongoing efforts to enhance the efficiency of producing this compound (Zhang Wen-jing, 2009).

6. Photocatalytic Oxidation Studies

Research on photocatalytic oxidation, particularly in the context of environmental remediation, involves 3-Hydroxy-4-nitrobenzaldehyde. Studies on the conversion of similar compounds under different conditions provide insight into potential applications in environmental clean-up and green chemistry (Marotta et al., 2013).

Safety And Hazards

3-Hydroxy-4-nitrobenzaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 3-Hydroxy-4-nitrobenzaldehyde are not mentioned in the sources, its use in the study of enantioselective thioester aldol reactions suggests potential applications in the development of new synthetic methodologies .

properties

IUPAC Name

3-hydroxy-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBBVPIQUDFRQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220669
Record name 3-Hydroxy-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-4-nitrobenzaldehyde

CAS RN

704-13-2
Record name 3-Hydroxy-4-nitrobenzaldehyde
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-4-nitrobenzaldehyde
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-4-nitrobenzaldehyde
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Record name 3-hydroxy-4-nitrobenzaldehyde
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Record name 3-Hydroxy-4-nitrobenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
174
Citations
K Parimala, S Manimegalai - Indian Journal of Pure & Applied …, 2022 - or.niscpr.res.in
As part of this study, the vibrational properties of 3H4NB were examined. Comparing observed and simulated vibrational spectra allowed for the identification of characteristic …
Number of citations: 10 or.niscpr.res.in
K Nagarajan, N Surumbarkuzhali, K Parimala - Phase Transitions, 2023 - Taylor & Francis
… In the present work, we report the experimental and computational investigations of 3-Hydroxy-4-nitrobenzaldehyde (3H4NB) were examined. Comparing observed and simulated …
Number of citations: 2 www.tandfonline.com
AKH MacGibbon, SC Koerber, K Pease, MF Dunn - Biochemistry, 1987 - ACS Publications
… In this series of papers, we introduce a new chromophoric LADH substrate, 3-hydroxy-4-nitrobenzaldehyde (HOnPhCHO). The ionizable hydroxylgroup of the 3-hydroxy-4nitrophenyl …
Number of citations: 14 pubs.acs.org
SV Chitra, A Sankar, K Parimala - Journal of the Indian Chemical Society, 2023 - Elsevier
The FT-IR, FT-Raman, UV–Vis and NMR spectra of 4-Hydroxy-3-nitrobenzaldehyde (4H3NB) were examined by the hybrid correlation approach. B3LYP method with 6–311++G(d,p) …
Number of citations: 0 www.sciencedirect.com
N Raman, L Mitu, A Sakthivel, MSS Pandi - Journal of the Iranian Chemical …, 2009 - Springer
… A new series of transition metal complexes of Cu(II), Ni(II), Zn(II) and VO(IV), were synthesized from the Schiff base (L) derived from 4-aminoantipyrine, 3-hydroxy-4-nitrobenzaldehyde …
Number of citations: 99 link.springer.com
N Raman, J Dhaveethu Raja, A Sakthivel - Journal of Chemical sciences, 2007 - Springer
… at 6⋅9–7⋅5 ppm (m, 20H), –CH=N– at 9⋅8 ppm (s, 2H) and the peak at 13⋅4 ppm (s, 2H) is attributable to the phenolic –OH group present in the 3-hydroxy4-nitrobenzaldehyde moiety…
Number of citations: 412 link.springer.com
HH Hodgson, HG Beard - Journal of the Chemical Society (Resumed), 1926 - pubs.rsc.org
The present investigation has revealed the potent influence of chlorine in position 2 on adjacent groups; eg, by comparing the volatility in steam of 6-nitro-3-hydroxybenzaldehyde(non-…
Number of citations: 0 pubs.rsc.org
AA Abdallah, Y Iskander, Y Riad - Journal of the Chemical Society B …, 1969 - pubs.rsc.org
Although the α-proton extraction from 4-nitrobenzyl bromide or iodide by alkali in aqueous dioxan is much faster than that from the chloride (as proved by comparing the rates of …
Number of citations: 3 pubs.rsc.org
K Nagarajan, N Surumbarkuzhali, K Parimala - Journal of the Indian …, 2023 - Elsevier
The hybrid correlation method was used to examine the spectra of 2-Hydroxy-5-nitrobenzaldehyde (2H5NB) in the FT-IR, FT-Raman, UV–Vis and NMR ranges. For the best molecular …
Number of citations: 7 www.sciencedirect.com
JD Bilavendran, A Manikandan… - Journal of …, 2020 - Wiley Online Library
… A mixture of the substituted 3-hydroxy-4-nitrobenzaldehyde substituted aromatic amine and substituted phenylacetylenes were used to synthesis the title compounds 4, 4a-j. …
Number of citations: 3 onlinelibrary.wiley.com

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